3-(1-Aminopropyl)-5-fluorophenol
Description
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(1-aminopropyl)-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,9,12H,2,11H2,1H3 |
InChI Key |
PXWWFJAVTXKMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)O)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Fluorination Route
A patented industrially scalable method for preparing fluorinated aminophenols, closely related to 3-(1-aminopropyl)-5-fluorophenol, involves the following key steps:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation of paranitrophenol to para-aminophenol | Mixed water-ethanol solvent, 0.2-0.5 MPa H2 pressure, 70-90 °C, nickel-palladium-titanium catalyst | 60-71 | Removal of rare metal catalyst by filtration, crystallization by cooling |
| 2 | Sulfonation of para-aminophenol in concentrated sulfuric acid | 10-30 °C | - | Forms PAP-2-sulfonic acid intermediate |
| 3 | Halogenation (fluorination) using xenon difluoride under halo catalyst | 30-70 °C, hydrogen fluoride catalysis | - | Free radical substitution fluorination |
| 4 | Desulfonation in dilute sulfuric acid, extraction and pH adjustment | 30-70 °C, pH 6.5-10.5 | - | Isolation of 4-amino-3-fluorophenol |
Multi-Step Organic Synthesis via Nitration and Reduction
Another common synthetic approach involves:
- Nitration of 3-fluorophenol to introduce a nitro group at the 1-aminopropyl position.
- Reduction of the nitro group to an amine.
- Subsequent functionalization to install the aminopropyl side chain.
This method typically requires:
- Strong acids or bases for nitration.
- Catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride or sodium borohydride) for nitro group reduction.
- Controlled temperature and reaction conditions to maximize yield and purity.
Industrial scale-up may involve continuous flow reactors and automated purification steps such as crystallization or chromatography to ensure product quality.
Use of Advanced Fluorinating Agents and Catalysts
Recent research highlights the use of xenon difluoride as a selective fluorinating agent for aromatic compounds bearing amino and hydroxyl groups. This reagent allows:
- Selective fluorination at the desired aromatic position.
- Mild reaction conditions compared to traditional fluorination methods.
- Improved safety and efficiency in the fluorination step.
The fluorination is often catalyzed by hydrogen fluoride or halo catalysts, followed by desulfonation and extraction to isolate the fluorinated aminophenol.
Comparative Data Table of Preparation Conditions and Yields
| Embodiment | Hydrogenation Pressure (MPa) | Temperature (°C) | Catalyst | Fluorination Agent | Extraction pH | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.2 | 70 | Ni-metal | Xenon difluoride | 7.0 | 63 |
| 2 | 0.2 | 70 | Ni-metal | Xenon difluoride | 6.5 | 58 |
| 3 | 0.4 | 85 | Ni-metal | Xenon difluoride | 10.5 | 60 |
| 4 | 0.3 | 80 | Ni-Pd-Ti | Xenon difluoride | 7.5 | 71 |
| 5 | 0.5 | 90 | Ni-metal | Xenon difluoride | 9.5 | 55 |
Note: Ni-Pd-Ti = Nickel-Palladium-Titanium mixed catalyst.
Research Findings and Analysis
- The use of paranitrophenol as a starting material is cost-effective and allows for large-scale synthesis.
- Catalytic hydrogenation under controlled pressure and temperature efficiently converts nitro groups to amines.
- Sulfonation prior to fluorination stabilizes the intermediate and improves regioselectivity.
- Xenon difluoride is a superior fluorinating agent for aromatic amines, providing higher yields and safer reaction conditions compared to traditional fluorination reagents.
- The pH during extraction significantly affects the yield and purity of the final product.
- The process is adaptable to industrial scale with relatively simple post-processing steps.
Scientific Research Applications
3-(1-Aminopropyl)-5-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1-Aminopropyl)-5-fluorophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the fluorophenol moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-(1-Aminopropyl)-5-fluorophenol and related compounds:
Detailed Analysis
Substituent Effects on Reactivity and Bioactivity Fluorine vs. Trifluoromethyl (CF₃): The 5-fluoro group in the target compound provides moderate electron-withdrawing effects, enhancing phenol acidity (pKa ~10) compared to non-fluorinated analogs. Aminoalkyl Chain Length: The aminopropyl chain in the target compound offers flexibility for hydrogen bonding and ionic interactions, whereas the shorter aminoethyl chain in (R)-3-(1-aminoethyl)-5-fluorophenol hydrochloride () may reduce steric bulk, favoring receptor binding in neurological targets .
Synthetic Complexity The quinazolinone derivative () requires multi-step synthesis, including condensation with 2-amino-6-fluorobenzoic acid and phenylamine, followed by purification via HPLC. This contrasts with simpler fluorophenols, which may be synthesized via direct electrophilic substitution or Suzuki couplings .
Biological and Industrial Relevance Pharmaceuticals: The hydrochloride salt () is prioritized for drug development due to improved solubility. Quinazolinones () are explored for kinase inhibition due to their planar heterocyclic core . Agrochemicals: Chloro-fluorophenyl derivatives () are potent herbicides, leveraging halogen substituents for target-site resistance mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
